molecular formula C14H14N4O5S B12929187 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)- CAS No. 126598-33-2

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12929187
CAS No.: 126598-33-2
M. Wt: 350.35 g/mol
InChI Key: CZOICBKNQOXQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and ortho esters.

Scientific Research Applications

    Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Exhibits antimicrobial, antiparasitic, and antiproliferative activities.

    Medicine: Investigated for its potential as an anticancer, anticonvulsant, and enzyme inhibitor.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. The exact mechanism of action may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

Properties

CAS No.

126598-33-2

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid

InChI

InChI=1S/C14H14N4O5S/c1-21-9-4-7(5-10(22-2)11(9)23-3)12-15-16-14-18(12)17-8(6-24-14)13(19)20/h4-5H,6H2,1-3H3,(H,19,20)

InChI Key

CZOICBKNQOXQDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.